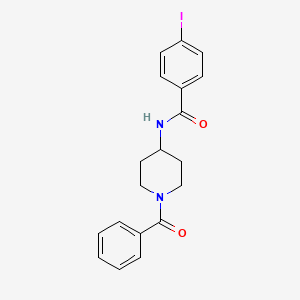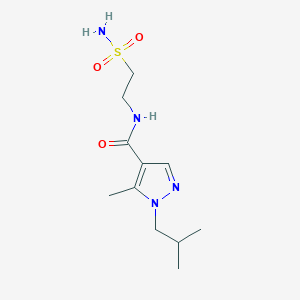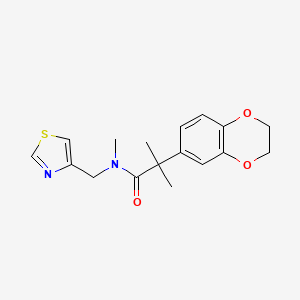![molecular formula C12H13N7 B7056210 6-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7056210.png)
6-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with a triazole moiety and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring, which can be synthesized through cyclization reactions involving dicarbonyl compounds and hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the triazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
6-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridazine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antimicrobial and antifungal activities.
Pyridazine Derivatives: Exhibiting a range of biological activities, including anticancer and anti-inflammatory effects.
Pyrrolidine Derivatives: Often used in medicinal chemistry for their pharmacological properties.
Uniqueness
6-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile is unique due to the combination of these three heterocyclic moieties, which may confer a synergistic effect, enhancing its biological activity and making it a promising candidate for further research and development.
Properties
IUPAC Name |
6-[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7/c13-6-10-3-4-12(17-16-10)19-5-1-2-11(19)7-18-9-14-8-15-18/h3-4,8-9,11H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPYUGDHHBZLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NN=C(C=C2)C#N)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7056128.png)
![[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B7056131.png)
![(5-Cyclopropyl-1,3-oxazol-4-yl)-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7056143.png)
![N-[1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7056172.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7056182.png)

![3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7056192.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B7056195.png)
![(3,5-dimethyl-1,2-thiazol-4-yl)-[(2R,4R)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7056202.png)
![N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7056206.png)
![Tert-butyl 3-[(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B7056222.png)
![3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7056237.png)
